8-Methyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
8-Methyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound that falls within the family of spirocyclic compounds. This compound’s unique structure and functional groups make it an interesting subject of study in organic chemistry, pharmacology, and various other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves a multi-step process:
Formation of the spirocyclic core: This step may involve a cyclization reaction using starting materials such as 2-phenylpropionic acid derivatives.
Functional group modifications: Introduction of the carboxylic acid and oxa-aza functionalities.
E/Z isomerization: Ensuring the (2Z) configuration is achieved through specific reaction conditions, such as the use of light or specific catalysts.
Industrial Production Methods
Industrial production of such a complex compound may not be highly common due to the intricate synthesis process. scalable methods would typically involve optimizing each reaction step to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : Oxidation of certain functional groups within the molecule can lead to various oxidized derivatives.
Reduction: : Reduction reactions can be used to modify the double bond or other reducible groups.
Substitution: : The presence of various functional groups allows for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions Used
Oxidizing agents: : e.g., potassium permanganate, chromium trioxide.
Reducing agents: : e.g., sodium borohydride, lithium aluminum hydride.
Catalysts: : Various acids or bases can be used to catalyze specific reactions, as well as photoreactive conditions for isomerization.
Major Products Formed
The specific products formed depend on the type of reaction and the functional group targeted. Typically, oxidized, reduced, or substituted derivatives retaining the spirocyclic core structure are obtained.
Scientific Research Applications
Chemistry
Synthetic studies: : Used as a model compound to study spirocyclic structures and reactions.
Catalyst development: : Investigating reactions facilitated by various catalysts using this compound.
Biology and Medicine
Pharmacological research:
Biochemical studies: : Understanding interactions with enzymes and other proteins.
Industry
Material science: : Potential use in the development of new materials with unique properties due to the compound's structural features.
Agriculture: : Possible applications in the synthesis of agrochemicals.
Mechanism of Action
The mechanism by which 8-Methyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid exerts its effects would depend on its interaction with molecular targets such as:
Enzymes: : Could act as an enzyme inhibitor or activator.
Receptors: : Potential binding to specific receptors affecting biological pathways. Understanding the pathways involved requires detailed studies on its molecular interactions and biological assays.
Comparison with Similar Compounds
Similar Compounds
Spirooxindoles: : Similar spirocyclic structures but differ in functional groups and biological activity.
Spirocyclic lactams: : Have a spirocyclic structure with a lactam ring, showing different chemical and biological properties.
Unique Features
8-Methyl-4-[(2Z)-3-phenylprop-2-enoyl]-1-oxa-4-azaspiro[4
Properties
IUPAC Name |
8-methyl-4-[(Z)-3-phenylprop-2-enoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-14-9-11-19(12-10-14)20(16(13-24-19)18(22)23)17(21)8-7-15-5-3-2-4-6-15/h2-8,14,16H,9-13H2,1H3,(H,22,23)/b8-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATVRVBYVLDUAE-FPLPWBNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)/C=C\C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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